molecular formula C19H16N4O2S B2740457 N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1170484-62-4

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2740457
CAS RN: 1170484-62-4
M. Wt: 364.42
InChI Key: JZNUXMXCOMJONN-UHFFFAOYSA-N
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Description

Benzothiazole and oxadiazole derivatives are members of an essential class of heterocycles that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities. This compound could be investigated for its efficacy in reducing pain and inflammation, potentially leading to the development of new painkillers or anti-inflammatory drugs with fewer side effects .

Antitumor and Cytotoxicity Studies

Thiazole derivatives have shown promise in antitumor and cytotoxicity studies. This compound could be a candidate for cancer research, particularly in understanding its mechanism of action against tumor cells and its potential use in chemotherapy .

Organic Electronics and Semiconductors

The rigid planar structure of thiazole-related compounds makes them suitable for use in organic electronics. The compound could be investigated for its semiconductor properties, which might be applied in the development of plastic electronics and organic photovoltaics .

Safety and Hazards

While specific safety and hazard information for “N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is not available, it’s important to note that similar compounds can be considered safe anti-inflammatory agents .

Future Directions

In the search for new anti-mycobacterial agents, researchers are revealing the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-2-12-7-9-13(10-8-12)11-16-22-23-19(25-16)21-17(24)18-20-14-5-3-4-6-15(14)26-18/h3-10H,2,11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNUXMXCOMJONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

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